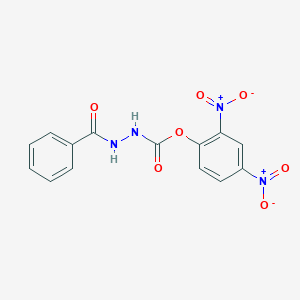
1-(But-2-en-1-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-2-en-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The but-2-en-1-yl group attached to the pyrazole ring introduces a double bond, making the compound an unsaturated derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(But-2-en-1-yl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of hydrazine with 1,3-diketones, followed by the introduction of the but-2-en-1-yl group. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(But-2-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The double bond in the but-2-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) are used.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated pyrazole derivatives.
Substitution: Halogenated or alkylated pyrazoles.
Aplicaciones Científicas De Investigación
1-(But-2-en-1-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 1-(But-2-en-1-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The but-2-en-1-yl group may enhance binding affinity through hydrophobic interactions or π-π stacking.
Comparación Con Compuestos Similares
1-(But-1-en-1-yl)-1H-pyrazole: Similar structure but with a different position of the double bond.
1-(But-2-en-1-yl)-2H-pyrazole: Similar structure but with the nitrogen atoms in different positions.
1-(But-2-en-1-yl)-3H-pyrazole: Similar structure but with the nitrogen atoms in different positions.
Uniqueness: 1-(But-2-en-1-yl)-1H-pyrazole is unique due to the specific positioning of the but-2-en-1-yl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields.
Propiedades
Número CAS |
63935-95-5 |
|---|---|
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
1-but-2-enylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-2-3-6-9-7-4-5-8-9/h2-5,7H,6H2,1H3 |
Clave InChI |
SWLBGQXORGNVQB-UHFFFAOYSA-N |
SMILES canónico |
CC=CCN1C=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
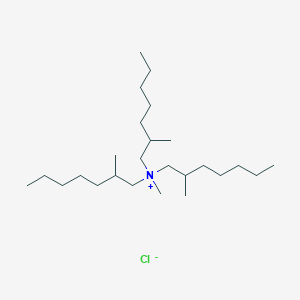
![3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14487238.png)
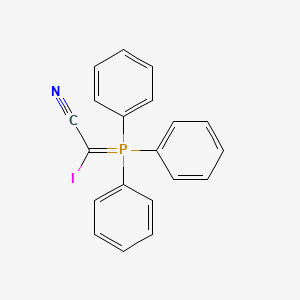

![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)
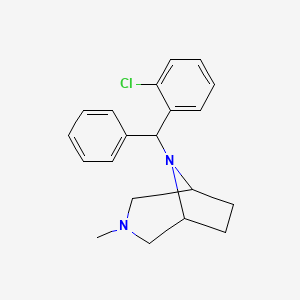
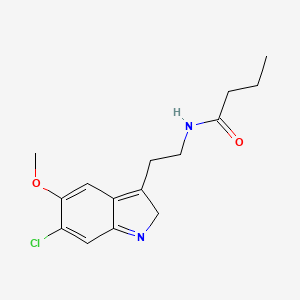
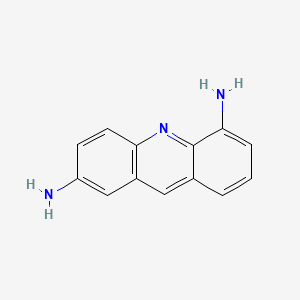
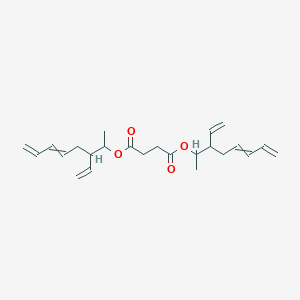
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
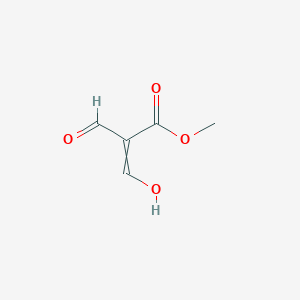
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
